molecular formula C32H26O10 B12712884 (2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol CAS No. 89329-11-3

(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol

Cat. No.: B12712884
CAS No.: 89329-11-3
M. Wt: 570.5 g/mol
InChI Key: LFPLGZNEEHJDAC-JTSJOTPCSA-N
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Description

The compound “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” is a complex organic molecule that features multiple aromatic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” typically involves multi-step organic reactions. The starting materials are often commercially available aromatic compounds, which undergo a series of reactions including Friedel-Crafts acylation, cyclization, and esterification. The reaction conditions may involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

The compound “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” can undergo various chemical reactions including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The aromatic rings can be reduced under specific conditions to form dihydro or tetrahydro derivatives.

    Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce dihydro derivatives. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of products.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may be investigated for its potential as a therapeutic agent. Its multiple functional groups and aromatic rings suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be studied for its pharmacological properties. Researchers may explore its potential as an anti-inflammatory, antioxidant, or anticancer agent, depending on its interactions with biological molecules.

Industry

In industry, this compound could be used in the development of new materials with specific properties. Its aromatic structure and functional groups may impart desirable characteristics such as thermal stability, conductivity, or optical properties.

Mechanism of Action

The mechanism by which “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” exerts its effects depends on its interactions with molecular targets. These may include enzymes, receptors, or other proteins. The compound’s multiple functional groups allow it to form various types of interactions, such as hydrogen bonding, hydrophobic interactions, and π-π stacking, which can modulate the activity of its targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polyphenolic compounds and benzopyran derivatives. Examples include:

  • (2R-trans)-2-(2,2-Bis(4-hydroxyphenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol
  • (2R-trans)-2-(2,2-Bis(4-methoxyphenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol

Uniqueness

The uniqueness of “(2R-trans)-2-(2,2-Bis(4-(acetoxy)phenyl)-1,3-benzodioxol-5-yl)-3,4-dihydro-2H-1-benzopyran-3,5,7-triol” lies in its specific combination of functional groups and aromatic rings. This structure may confer unique properties such as enhanced stability, specific reactivity, or particular biological activity, distinguishing it from other similar compounds.

Properties

CAS No.

89329-11-3

Molecular Formula

C32H26O10

Molecular Weight

570.5 g/mol

IUPAC Name

[4-[2-(4-acetyloxyphenyl)-5-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1,3-benzodioxol-2-yl]phenyl] acetate

InChI

InChI=1S/C32H26O10/c1-17(33)38-23-8-4-20(5-9-23)32(21-6-10-24(11-7-21)39-18(2)34)41-28-12-3-19(13-30(28)42-32)31-27(37)16-25-26(36)14-22(35)15-29(25)40-31/h3-15,27,31,35-37H,16H2,1-2H3/t27-,31+/m0/s1

InChI Key

LFPLGZNEEHJDAC-JTSJOTPCSA-N

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)[C@@H]4[C@H](CC5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)OC(=O)C

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C2(OC3=C(O2)C=C(C=C3)C4C(CC5=C(C=C(C=C5O4)O)O)O)C6=CC=C(C=C6)OC(=O)C

Origin of Product

United States

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